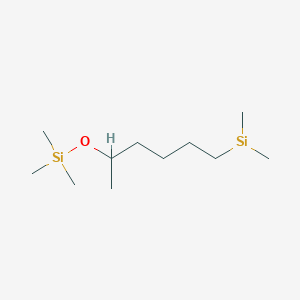![molecular formula C28H52P2 B15160661 [1,2-Phenylenebis(methylene)]bis[bis(2-methylbutan-2-yl)phosphane] CAS No. 658705-48-7](/img/structure/B15160661.png)
[1,2-Phenylenebis(methylene)]bis[bis(2-methylbutan-2-yl)phosphane]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1,2-Phenylenebis(methylene)]bis[bis(2-methylbutan-2-yl)phosphane] is a complex organophosphorus compound It is characterized by its unique structure, which includes a phenylene group linked to two methylene bridges, each connected to a bis(2-methylbutan-2-yl)phosphane moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [1,2-Phenylenebis(methylene)]bis[bis(2-methylbutan-2-yl)phosphane] typically involves the reaction of 1,2-phenylenedimethanol with bis(2-methylbutan-2-yl)phosphane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The process involves heating the reactants in a suitable solvent, such as toluene, and using a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations. This ensures the efficient production of [1,2-Phenylenebis(methylene)]bis[bis(2-methylbutan-2-yl)phosphane] with minimal impurities.
化学反应分析
Types of Reactions
[1,2-Phenylenebis(methylene)]bis[bis(2-methylbutan-2-yl)phosphane] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines with lower oxidation states.
Substitution: The phenylene and methylene groups can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens and organometallic compounds are commonly employed.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted derivatives of the original compound.
科学研究应用
Chemistry
In chemistry, [1,2-Phenylenebis(methylene)]bis[bis(2-methylbutan-2-yl)phosphane] is used as a ligand in coordination chemistry. Its unique structure allows it to form stable complexes with various metal ions, which are useful in catalysis and material science.
Biology and Medicine
Industry
In industry, this compound is used in the synthesis of advanced materials, including polymers and nanomaterials. Its ability to form stable complexes with metals makes it valuable in the production of catalysts for various chemical processes.
作用机制
The mechanism by which [1,2-Phenylenebis(methylene)]bis[bis(2-methylbutan-2-yl)phosphane] exerts its effects is primarily through its role as a ligand. It coordinates with metal ions, stabilizing them and facilitating various catalytic processes. The molecular targets include transition metals, and the pathways involved are those related to coordination chemistry and catalysis.
属性
CAS 编号 |
658705-48-7 |
|---|---|
分子式 |
C28H52P2 |
分子量 |
450.7 g/mol |
IUPAC 名称 |
[2-[bis(2-methylbutan-2-yl)phosphanylmethyl]phenyl]methyl-bis(2-methylbutan-2-yl)phosphane |
InChI |
InChI=1S/C28H52P2/c1-13-25(5,6)29(26(7,8)14-2)21-23-19-17-18-20-24(23)22-30(27(9,10)15-3)28(11,12)16-4/h17-20H,13-16,21-22H2,1-12H3 |
InChI 键 |
NRULGPVQXYQMSP-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)(C)P(CC1=CC=CC=C1CP(C(C)(C)CC)C(C)(C)CC)C(C)(C)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{[1-(4-Chlorophenyl)-2-methylpropan-2-yl]amino}propane-1-sulfonic acid](/img/structure/B15160578.png)
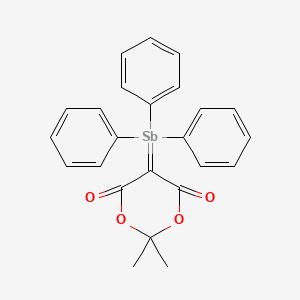
![Ethyl {(2Z)-2-[(4-bromophenyl)imino]-1,3-thiazolidin-3-yl}acetate](/img/structure/B15160588.png)
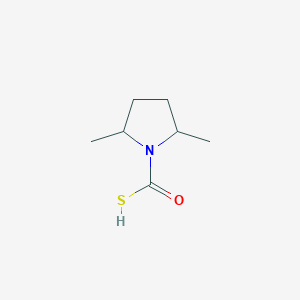
![3,5-Bis[2-(3,4-dimethoxyphenyl)ethenyl]-1-phenyl-1H-pyrazole](/img/structure/B15160625.png)
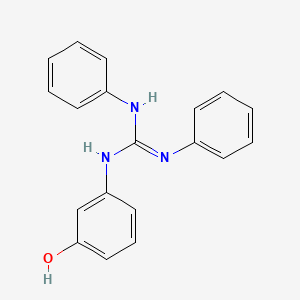
![3-[2-(1H-Imidazol-1-yl)ethoxy]propanenitrile](/img/structure/B15160640.png)
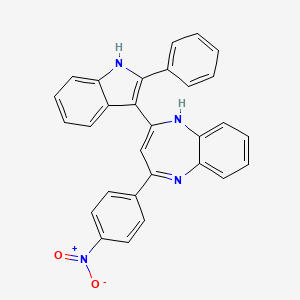

![(1R,2R)-2-[4-(trifluoromethyl)benzoyl]cyclohexane-1-carboxylic acid](/img/structure/B15160655.png)
![N,N'-[(1R,2R)-1,2-Bis(4-chlorophenyl)ethane-1,2-diyl]diacetamide](/img/structure/B15160667.png)

![N-{[(4,5-Dimethoxy-2-nitrophenyl)methoxy]carbonyl}-D-phenylalanine](/img/structure/B15160686.png)
